5-Bromo-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine
Overview
Description
5-Bromo-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine is a useful research compound. Its molecular formula is C11H15BrN2O and its molecular weight is 271.15 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
5-Bromo-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine interacts with its target, ALK-2, by binding to its extracellular ligand binding domain and regulated intracellular serine/threonine kinase domain . This interaction is crucial for signal transduction .
Biochemical Pathways
The compound this compound affects the Bone morphogenic proteins (BMPs) pathway . BMPs are multi-functional growth factors that are members of the transforming growth factor β (TGFβ) superfamily . BMP signaling plays a role in heart, neural, and cartilage development as well as in postnatal bone formation .
Result of Action
The molecular and cellular effects of the action of this compound are primarily related to its role in the BMP signaling pathway . By interacting with ALK-2, it can influence the BMP signaling, which plays a critical role in skeletal and joint morphogenesis .
Properties
IUPAC Name |
5-bromo-N-(oxan-4-ylmethyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c12-10-1-2-11(14-8-10)13-7-9-3-5-15-6-4-9/h1-2,8-9H,3-7H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKALMQFRIQSFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CNC2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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